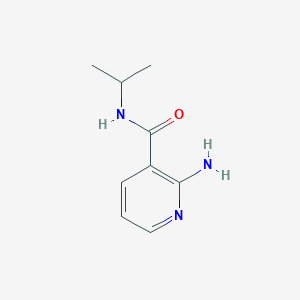
D-Phe-Gly-OMe
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Phenylalanine-Glycine-Methyl Ester typically involves the coupling of D-phenylalanine and glycine followed by esterification. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a resin-bound peptide chain. The final product is cleaved from the resin and esterified using methanol and a suitable catalyst, such as thionyl chloride .
Industrial Production Methods
Industrial production of D-Phenylalanine-Glycine-Methyl Ester may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired purity and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production .
化学反応の分析
Types of Reactions
D-Phenylalanine-Glycine-Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation: The phenylalanine residue can undergo oxidation to form phenylalanine derivatives.
Substitution: The amino group can participate in substitution reactions to form modified peptides.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as acyl chlorides or anhydrides are used for acylation reactions.
Major Products Formed
Hydrolysis: Produces D-phenylalanine and glycine.
Oxidation: Yields oxidized phenylalanine derivatives.
Substitution: Results in modified peptides with various functional groups.
科学的研究の応用
D-Phenylalanine-Glycine-Methyl Ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and peptidomimetics.
Biology: Studied for its role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications, including pain management and neuroprotection.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
作用機序
The mechanism of action of D-Phenylalanine-Glycine-Methyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, its structural properties allow it to participate in molecular recognition processes, which are essential for its biological activity .
類似化合物との比較
Similar Compounds
L-Phenylalanine-Glycine-Methyl Ester: Similar structure but with L-phenylalanine instead of D-phenylalanine.
D-Phenylalanine-Glycine-Ethyl Ester: Similar structure but with an ethyl ester group instead of a methyl ester.
D-Phenylalanine-Alanine-Methyl Ester: Similar structure but with alanine instead of glycine.
Uniqueness
D-Phenylalanine-Glycine-Methyl Ester is unique due to the presence of D-phenylalanine, which imparts distinct stereochemical properties. This configuration can influence the compound’s interaction with biological targets and its overall stability. The methyl ester group also affects its solubility and reactivity compared to other ester derivatives .
特性
IUPAC Name |
methyl 2-[[(2R)-2-amino-3-phenylpropanoyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-17-11(15)8-14-12(16)10(13)7-9-5-3-2-4-6-9/h2-6,10H,7-8,13H2,1H3,(H,14,16)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMCSPQKCDZVTC-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C(CC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CNC(=O)[C@@H](CC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Hydroxy-ethyl)-isopropyl-amino]-1-thiophen-2-yl-ethanone](/img/structure/B7869147.png)
![1-Furan-2-yl-2-[(2-hydroxy-ethyl)-isopropyl-amino]-ethanone](/img/structure/B7869152.png)
![2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-thiophen-2-yl-ethanone](/img/structure/B7869155.png)
![2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-furan-2-yl-ethanone](/img/structure/B7869161.png)
![2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-(1H-pyrrol-2-yl)-ethanone](/img/structure/B7869163.png)



![1-[5-Chloro-2-(cyclopropylmethoxy)phenyl]ethan-1-ol](/img/structure/B7869196.png)





